molecular formula C6H6FNO B1338284 3-Amino-4-fluorophenol CAS No. 62257-16-3

3-Amino-4-fluorophenol

Cat. No. B1338284
CAS RN: 62257-16-3
M. Wt: 127.12 g/mol
InChI Key: VJCSFNNTQGRAKH-UHFFFAOYSA-N
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Description

3-Amino-4-fluorophenol is a light yellow to brown powder . It is used as a raw material in various applications, including medicine, pesticides, and hair dye . The fluorine substituents in the molecule increase its lipophilicity, enhancing membrane permeability and making it suitable as an active component intermediate in some medicines .


Synthesis Analysis

A practical synthetic route to regorafenib, a target compound, was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol . The preparation of 4-amino-3-fluorophenol was crucial to the strategy, achieved via Fries and Beckman rearrangements using an economical and practical protocol .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-fluorophenol is C6H6FNO . Fluoro substituents in the 4-amino-3-fluorophenol molecule increase the lipophilicity of the whole molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Amino-4-fluorophenol include Fries and Beckman rearrangements . Another synthesis method involves diazotization, hydrolysis, nitration, and separation of isomers .


Physical And Chemical Properties Analysis

3-Amino-4-fluorophenol has a molecular weight of 127.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 127.043341977 g/mol . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

3-Amino-4-fluorophenol plays a significant role in the field of chemical biology, particularly in the synthesis of fluorescent amino acids. These amino acids are crucial for creating fluorescent macromolecules like peptides and proteins, enabling non-invasive studies in cells and organisms. Their unique photophysical properties aid in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Enzymatic Oxidation and Polymerization

3-Amino-4-fluorophenol is also involved in enzymatic oxidation and polymerization processes. The tyrosinase-catalyzed oxidation of fluorophenols like 3-Amino-4-fluorophenol leads to products that undergo rapid polymerization, which is significant for understanding the molecular basis of these reactions (Battaini et al., 2002).

Synthesis of Antibacterial Agents

The compound's pharmacophoric properties are exploited in synthesizing new biologically active molecules, particularly as potential antibacterial agents. This demonstrates the versatility of 3-Amino-4-fluorophenol in drug development (Holla, Bhat, & Shetty, 2003).

Transformation in Anaerobic Processes

In biochemical research, 3-Amino-4-fluorophenol is used to study the anaerobic transformation of phenol to benzoate. This is crucial for understanding biochemical pathways in various anaerobic organisms (Genthner, Townsend, & Chapman, 1989).

pH-Dependent Regioselectivity Studies

The compound's pH-dependent regioselectivity in enzymatic reactions offers insights into reaction mechanisms, which is vital in enzymology and pharmaceutical chemistry (Peelen et al., 1993).

Kinase Inhibitor Studies

3-Amino-4-fluorophenol derivatives are used in the study of kinase inhibitors, which are critical in cancer research and drug development (Caballero et al., 2011).

Synthesis of Radiopharmaceuticals

The compound is instrumental in synthesizing radiopharmaceuticals, especially in developing no-carrier-added 4-[18F]fluorophenol for medical imaging (Ross, Ermert, & Coenen, 2011).

Intracellular pH Measurement

3-Amino-4-fluorophenol derivatives are used in developing pH-sensitive probes for measuring intracellular pH, a key aspect in cell biology and medical diagnostics (Rhee, Levy, & London, 1995).

Met Kinase Inhibitor Discovery

Its derivatives have been explored for their roles as Met kinase inhibitors, offering potential therapeutic applications in treating various cancers (Schroeder et al., 2009).

Safety And Hazards

When handling 3-Amino-4-fluorophenol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

3-amino-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCSFNNTQGRAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542795
Record name 3-Amino-4-fluorophenol
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-fluorophenol

CAS RN

62257-16-3
Record name 3-Amino-4-fluorophenol
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Record name 3-Amino-4-fluorophenol
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Record name 3-amino-4-fluorophenol
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Synthesis routes and methods I

Procedure details

2-Chloro-4-fluoro-5-nitrophenol (85 g, 0.45 mol) and 10% Pd/C (25 g, 0.023 mol) were combined in EtOH and hydrogenated (50 psi) for 12 h. The reaction mixture was filtered. The filtrate was concentrated in vacuo and purified by silica gel chromatography to provide 3-amino-4-fluorophenol (40 g 70% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.87 (s, 1H), 6.70 (dd, J=11.2, 8.8 Hz, 1H), 6.14 (dd, J=7.8, 2.4 Hz, 1H), 5.84 (m, 1H), 4.92 (s, 2H); MS (ESI) m/z: 128.2 (M+H+).
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound was prepared from 2-bromo-4-fluoro-5-nitrophenol (3.1 g, 13.1 mmol) in the manner described for 4-amino-3-fluorophenol, affording quantitative yield of crude 3-amino-4-fluorophenol which was used without further purification. 1H-NMR (DMSO-d6) δ 8.60 (br s, 2H), 7.12 (dd, J=7.8, 6.6 Hz, 1H), 6.82 (dd, J=5.1, 1.5 Hz, 1H), 6.55 to 6.61 (m, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-fluoro-3-nitrophenol (2.70 g, 17.2 mmol) and palladium on charcoal (10%, 0.31 g) in 60 mL ethyl acetate is hydrogenated under 50 psi of H2 using a Parr hydrogenation reactor. After shaking for 1 hour, the reaction mixture is filtered using a diatomaceous earth pad to remove catalyst. The filtrate is concentrated in vacuo, and the residue is sublimed to yield 2.18 g (100%) of Compound 24 as a white solid. MP: 142-144° C. 1H-NMR (d6 -DMSO) 8.82 (s, 1H); 6.70 (dd, 1H); 6.17 (dd, 1H); 5.85 (m, 1H); 4.92 (s, 2H). 19F-NMR (d6 -DMSO) 142.78 (t, 13.0 Hz). Anal. calc. for C6H6FNO: C, 56.69; H, 4.76; N, 11.02. Found: C, 57.28; H, 4.86; N, 10.65.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

Concentrated aqueous ammonia (15 ml) was added to a solution of 2-fluoro-5-methoxycarbonyloxyaniline (400 mg, 2.16 mmol) in methanol (10 ml). The mixture was stirred for 2 hours and most of the solvent was removed by evaporation. The resulting suspension was diluted with water, acidified to pH7 and extracted with ethyl acetate. The organic extracts were washed with water, dried (MgSO4) and solvent removed by evaporation to give 2-fluoro-5-hydroxyaniline (200 mg, 73%).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
2-fluoro-5-methoxycarbonyloxyaniline
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-chloro-4-fluoro-5-nitrophenol (3.20 g, 16.7 mmol) in methanol (60 mL) was added 20 wt % palladium hydroxide on carbon (1.60 g) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 8 hr under hydrogen atmosphere. After nitrogen replacement, triethylamine (2.32 mL, 16.7 mmol) was added to the reaction mixture, and the mixture was filtered through a kiriyama funnel. Saturated brine was added to the filtrate, and the mixture was extracted twice with diethyl ether. The extract was dried over anhydrous magnesium sulfate, and filtrated. The solvent was evaporated under reduced pressure, and the residue was recrystallized from diethyl ether/hexane to give the title compound (1.40 g, 66%) as pale-brown crystals.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-fluorophenol
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
24
Citations
V Gopalsamuthiram, DB Ho, CL Peck, V Natarajan… - ACS …, 2022 - ACS Publications
… been developed to provide the 8-fluoro-5-hydroxy-3,4-diydrocarbostyril (8-FDC) fragment of OPC-167832 in 41% yield and in >99% purity over four steps from 3-amino-4-fluorophenol. …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
K Ishimoto, N Fukuda, T Nagata, Y Sawai… - … Process Research & …, 2014 - ACS Publications
… The key features of the process development include facile preparation of the key raw material 3-amino-4-fluorophenol, chemoselective nucleophilic aromatic substitution of 5-chloro-2-…
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
M Jang, MS Han - Analytica Chimica Acta, 2023 - Elsevier
… range, and the other was 3-amino-4-fluorophenol, which combines 4-… In contrast, 3-amino-4-fluorophenol could not only … to the amino group of 3-amino-4-fluorophenol. As a result, pH …
J HASENBEIN - scholarworks.calstate.edu
Nitrous acid (HONO) is a well-known source of the atmospheric hydroxyl (OH) radical. Humic acid has been found to be a source of HONO when reacted with NO2 and is composed of …
Number of citations: 0 scholarworks.calstate.edu
K Ishimoto, Y Sawai, N Fukuda, T Nagata, T Ikemoto - Tetrahedron, 2013 - Elsevier
… barium hydroxide followed by acylation with cyclopropanecarbonyl chloride afforded the intermediate 7, which was converted to 9 by S N Ar reaction with 3-amino-4-fluorophenol 8 in a …
RJ Iwatate, M Kamiya, Y Urano - Chemistry–A European …, 2016 - Wiley Online Library
… Synthesis of hydroxymethyl rhodamines (HMRs) 1 a–c, 2 a–c and 3 a–c: 3.0 equiv of m-aminophenol (for 1–3 a), 3-amino-4-fluorophenol (for 1–3 b) or 3-amino-4-chlorophenol (for 1–3 …
C Wei, R Wang, L Wei, L Cheng, Z Li… - Chemistry–An Asian …, 2014 - Wiley Online Library
… As shown in Scheme 2, treatment of commercially available 3-aminophenol (1 a) and 3-amino-4-fluorophenol (1 b) with ethyl chloroformate led to the formation of carbamate 2. …
N Miyamoto, N Sakai, T Hirayama, K Miwa… - Bioorganic & medicinal …, 2013 - Elsevier
Vascular endothelial growth factor (VEGF) plays important roles in tumor angiogenesis, and the inhibition of its signaling pathway is considered an effective therapeutic option for the …
S Casa, M Henary - Molecules, 2021 - mdpi.com
… The initial fluorescent rhodamine, compound 29, is synthesized in a one-pot reaction mixture utilizing 3-amino-4-fluorophenol and o-phthalic anhydride in acid. In the following two steps…
Number of citations: 17 0-www-mdpi-com.brum.beds.ac.uk
M Okaniwa, T Imada, T Ohashi, T Miyazaki… - Bioorganic & medicinal …, 2012 - Elsevier
… The reaction of commercially available 2-chloro-5-nitropyridine 10 with 3-amino-4-fluorophenol in the presence of potassium carbonate gave the phenoxylated compound 11 in 79% …

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